D-Glucuronic acid sodium salt hydrate

描述

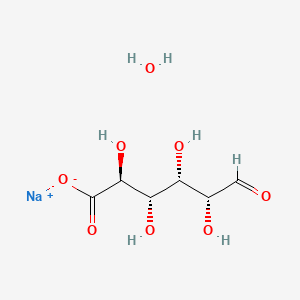

D-Glucuronic acid sodium salt hydrate is a useful research compound. Its molecular formula is C6H11NaO8 and its molecular weight is 234.14 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

D-Glucuronic acid sodium salt hydrate primarily targets the body’s detoxification system. It plays a crucial role in the process of glucuronidation, a major pathway in the body’s biotransformation system .

Mode of Action

In the process of glucuronidation, this compound is linked to various molecules, including toxins and drugs, to enhance their solubility . This increased solubility allows for more efficient transport and elimination of these substances from the body .

Biochemical Pathways

This compound is involved in the glucuronidation pathway, a part of phase II drug metabolism. In this pathway, glucuronic acid is conjugated with a wide range of endogenous and exogenous substances, making them more water-soluble and easier to excrete .

Result of Action

The primary result of the action of this compound is the detoxification of various substances. By increasing the water solubility of these substances, it facilitates their elimination from the body, thus aiding in detoxification .

生化分析

Biochemical Properties

D-Glucuronic acid sodium salt hydrate is involved in the process of glucuronidation, where it is linked to various molecules to enhance their solubility and facilitate their excretion. This compound interacts with enzymes such as UDP-glucuronosyltransferases, which catalyze the transfer of glucuronic acid to substrates like bilirubin, hormones, and drugs. The interaction between this compound and these enzymes is essential for the detoxification of endogenous and exogenous substances .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is known to enhance the solubility of hydrophobic compounds, thereby facilitating their transport and excretion. This compound also plays a role in the synthesis of glycosaminoglycans, which are essential for maintaining the structural integrity of tissues .

Molecular Mechanism

At the molecular level, this compound exerts its effects through glucuronidation. This process involves the binding of this compound to substrates via glycosidic bonds, resulting in the formation of glucuronides. These glucuronides are more water-soluble and can be easily excreted from the body. The compound also interacts with various enzymes, including UDP-glucuronosyltransferases, to facilitate this process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in enhancing the excretion of toxins and drugs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is effective in enhancing the excretion of toxins without causing adverse effects. At high doses, it may lead to toxicity and adverse effects such as liver damage. It is essential to determine the optimal dosage to maximize the benefits while minimizing the risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the glucuronidation pathway. This pathway involves the conversion of hydrophobic compounds into more water-soluble glucuronides, which can be easily excreted. The compound interacts with enzymes such as UDP-glucuronosyltransferases and cofactors like UDP-glucuronic acid to facilitate this process .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s high water solubility allows it to be efficiently transported and distributed within the body .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it participates in glucuronidation reactions. It may also be found in other subcellular compartments, such as the endoplasmic reticulum, where UDP-glucuronosyltransferases are located. The compound’s localization is essential for its function in enhancing the solubility and excretion of hydrophobic compounds .

生物活性

D-Glucuronic acid sodium salt hydrate, commonly referred to as sodium D-glucuronate, is a significant compound in various biological processes, particularly in detoxification mechanisms and the synthesis of glycosaminoglycans. This article explores its biological activity, including its role in bioconjugation, effects on cellular processes, and potential applications in biomedical fields.

- Chemical Formula : C₆H₁₀O₇·1H₂O

- Molecular Weight : 234.14 g/mol (216.14 anhydrous)

- Appearance : White to light yellow crystalline powder

- Melting Point : 134–140 °C (decomposes)

Role in Biological Systems

D-Glucuronic acid is a key component of glycosaminoglycans, which are vital for various physiological functions, including:

- Detoxification : It plays a crucial role in the conjugation of xenobiotics and endogenous substances, facilitating their excretion from the body .

- Cellular Signaling : As part of glycosaminoglycans, it influences cell signaling pathways and interactions within the extracellular matrix .

Bioconjugation Applications

Recent studies have highlighted the potential of sodium D-glucuronate in bioconjugation processes. For instance:

- Synthesis of Glycopolymers : D-glucuronic acid sodium salt has been successfully conjugated to well-defined primary amine-containing homopolymers through reductive amination. This method results in glycopolymers with enhanced properties for drug delivery applications .

Table 1: Bioconjugation Characteristics

| Polymer Type | Conversion Efficiency | Method Used |

|---|---|---|

| PAPMA (Poly(2-aminoethyl methacrylate)) | Near Quantitative | Reductive Amination |

| PAEMA (Poly(2-aminoethyl methacrylate)) | Lower Conversion | Alkaline Medium |

Effects on Cellular Processes

A study conducted on porcine oocytes demonstrated that treatment with D-glucuronic acid significantly improved several developmental parameters:

- Increased Oocyte Diameter : The addition of 0.05 mM glucuronic acid during in vitro maturation led to a notable increase in oocyte size.

- Enhanced Cumulus Expansion : The thickness of the perivitelline space was positively affected, indicating improved cellular interactions.

- Reduction in Reactive Oxygen Species (ROS) : Treatment lowered ROS levels, suggesting protective effects against oxidative stress during maturation .

Case Studies and Research Findings

- Detoxification Mechanism : Research indicates that D-glucuronic acid contributes to the detoxification pathways by facilitating the excretion of drugs and metabolites through glucuronidation, a process where glucuronic acid is conjugated to various substrates .

- Glycosaminoglycan Synthesis : The incorporation of D-glucuronic acid into hyaluronic acid has been shown to enhance its structural integrity and biological activity, making it essential for tissue engineering applications .

- Hydrogel Development : Sodium D-glucuronate has been used to create hydrogels that mimic extracellular matrix properties, which are crucial for regenerative medicine and wound healing .

科学研究应用

Bioconjugation

D-Glucuronic acid sodium salt is extensively used in bioconjugation processes to create glycopolymers. These glycopolymers have potential applications in:

- Biomedical Research : They can be utilized in drug delivery systems and as therapeutic agents.

- Sensors : Glycopolymers can enhance the sensitivity and specificity of biosensors.

Case Study: Synthesis of Glycopolymers

A study demonstrated the successful bioconjugation of D-glucuronic acid sodium salt to primary amine-containing polymers via reductive amination. The resulting glycopolymers showed near quantitative conversion, indicating their potential for biomedical applications .

| Polymer Type | Conversion Rate | Method |

|---|---|---|

| PAPMA | Near Quantitative | Reductive Amination |

| PAEMA | Lower Conversion | Alkaline Medium Degradation |

Drug Development

D-Glucuronic acid sodium salt plays a crucial role in drug metabolism and detoxification. It is involved in the formation of glucuronides, which are more water-soluble forms of drugs that facilitate excretion from the body.

Application in Pharmacology

Research indicates that glucuronidation can enhance the pharmacokinetics of various drugs, making D-glucuronic acid sodium salt an important compound in pharmaceutical formulations .

Glycomics

In glycomics, D-glucuronic acid sodium salt serves as a building block for oligosaccharides and polysaccharides. Its ability to participate in glycosidic bond formation is essential for synthesizing complex carbohydrates.

Example: Oligosaccharide Synthesis

The compound is utilized to synthesize oligosaccharides that mimic natural glycan structures, which are important for studying cell-cell interactions and signaling pathways .

Environmental Applications

D-Glucuronic acid sodium salt has been explored for its potential in environmental applications, particularly in bioremediation processes. Its ability to form complexes with heavy metals can aid in detoxifying contaminated environments.

化学反应分析

Esterification Reactions

The carboxylate group undergoes esterification with alcohols under acidic or enzymatic conditions. This reaction is critical for synthesizing glycosaminoglycans and drug conjugates.

Key Observations :

-

Reaction efficiency depends on steric hindrance and alcohol nucleophilicity.

-

Enzymatic methods favor stereospecificity but require optimized pH (6.5–7.5) .

Oxidation Reactions

The hydroxyl groups at C2, C3, and C4 positions are susceptible to oxidation, yielding ketones or carboxylic acids.

Mechanistic Insight :

-

Periodate (NaIO₄) cleaves vicinal diols, forming dialdehydes that rearrange to ketones .

-

Nitric acid induces full oxidation due to strong electrophilic character .

Lactonization Equilibrium

The compound exists in equilibrium with its γ-lactone form (D-glucuronolactone) under varying pH and temperature:

| Temperature | pH | Acid:Lactone Ratio | Equilibrium Time |

|---|---|---|---|

| 25°C | 2.5 | 40:60 | 24h |

| 75°C | 1.0 | 20:80 | 3h |

| 4°C | 7.0 | 95:5 | >7 days |

Research Findings :

-

Acidic conditions and elevated temperatures favor lactone formation .

-

Cation exchange resins (e.g., KU-2) accelerate lactonization by protonating the carboxylate .

Epimerization (Lobry de Bruyn-van Ekenstein Transformation)

In alkaline media, the compound undergoes reversible epimerization at C2, forming L-iduronic acid:

| Base | Concentration | Time | Epimer Yield | Optical Rotation [α]D |

|---|---|---|---|---|

| NaOH | 1% | 2h | 12% | +11.5° → +5.3° |

| Ca(OH)₂ | 2% | 5h | 40% | +9.5° → -0.5° |

Notable Data :

-

Epimerization is suppressed below pH 7 but accelerates at high temperatures (100°C) .

-

Stereochemical outcomes are critical for synthesizing heparin analogs .

Decarboxylation and Degradation

Thermal or acidic conditions induce decarboxylation, forming furfural derivatives:

| Condition | Product | Byproducts | Yield |

|---|---|---|---|

| H₂SO₄ (1M), 100°C, 2h | Furfural | CO₂, HMF* | 45% |

| Dry heat, 136°C, 1h | Carbonyl intermediates | Charred residues | 22% |

Stability Notes :

Coordination Chemistry

The carboxylate and hydroxyl groups act as ligands for metal ions:

| Metal Ion | pH | Complex Formed | Application |

|---|---|---|---|

| Ca²⁺ | 7.4 | Ca(D-glucuronate)₂·3H₂O | Bone tissue engineering |

| Fe³⁺ | 5.0 | Fe(OH)(D-glucuronate) | Iron supplementation |

Key Insight :

属性

CAS 编号 |

207300-70-7 |

|---|---|

分子式 |

C6H11NaO8 |

分子量 |

234.14 g/mol |

IUPAC 名称 |

sodium;(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate;hydrate |

InChI |

InChI=1S/C6H10O7.Na.H2O/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;;/h1-4,6-9,12H,(H,10,11);;1H2/q;+1;/p-1/t1-,2-,3+,4-,6?;;/m0../s1 |

InChI 键 |

FDXOVWIMYQPHRO-HWZSTGBWSA-M |

SMILES |

C1(C(C(OC(C1O)O)C(=O)[O-])O)O.O.[Na+] |

手性 SMILES |

[C@@H]1([C@@H]([C@H](OC([C@@H]1O)O)C(=O)[O-])O)O.O.[Na+] |

规范 SMILES |

C1(C(C(OC(C1O)O)C(=O)[O-])O)O.O.[Na+] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。